3-methylimidazo[5,1-b][1,3]thiazole

Physicochemical Property Medicinal Chemistry Lead Optimization

3-Methylimidazo[5,1-b][1,3]thiazole is a fused azole heterocycle in the imidazothiazole class, distinguished by a methyl group at the 3-position of the imidazole ring on an imidazo[5,1-b]thiazole core. With a molecular formula C6H6N2S and molecular weight 138.19 g/mol, this compound is not merely a generic intermediate but a regiochemically defined building block whose C-3 methyl substituent dictates downstream reactivity in cycloaddition chemistry and biological target engagement.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
Cat. No. B8607687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylimidazo[5,1-b][1,3]thiazole
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=CSC2=CN=CN12
InChIInChI=1S/C6H6N2S/c1-5-3-9-6-2-7-4-8(5)6/h2-4H,1H3
InChIKeyVSYDUUPRFKVTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[5,1-b][1,3]thiazole (CAS 112206-28-7) Procurement Guide: Core Scaffold Differentiation


3-Methylimidazo[5,1-b][1,3]thiazole is a fused azole heterocycle in the imidazothiazole class, distinguished by a methyl group at the 3-position of the imidazole ring on an imidazo[5,1-b]thiazole core . With a molecular formula C6H6N2S and molecular weight 138.19 g/mol, this compound is not merely a generic intermediate but a regiochemically defined building block whose C-3 methyl substituent dictates downstream reactivity in cycloaddition chemistry and biological target engagement [1]. The [5,1-b] ring fusion pattern, as opposed to the more common [2,1-b] regioisomer, positions the sulfur atom adjacent to the bridgehead nitrogen, which critically influences the electronic character of the scaffold and the trajectory of substituents in ATP-mimetic kinase inhibitor design and antifungal pharmacophore development [2].

Why Generic Imidazothiazole Substitution Fails for 3-Methylimidazo[5,1-b][1,3]thiazole


Substituting 3-methylimidazo[5,1-b][1,3]thiazole with the unsubstituted imidazo[5,1-b]thiazole (CAS 251-89-8) or 5-methyl regioisomer is not chemically equivalent for the downstream application. The C-3 methyl group on the imidazole ring modulates electron density at the C-5 and C-7 positions, directly influencing regioselectivity in electrophilic aromatic substitution and cycloaddition reactions [1]. In medicinal chemistry, SAR studies on V600E-B-RAF and IDO1 inhibitors demonstrate that the position of the methyl substituent on the imidazothiazole core is a critical determinant of enzyme inhibitory potency, with substitutions at different positions yielding orders-of-magnitude differences in IC₅₀ values [2]. In carbapenem antibiotic intermediate synthesis, the 3-methyl group provides a specific synthetic handle for further functionalization, such as the formation of 2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole, a key intermediate in the production of anti-MRSA carbapenems like CP5484 and ME1036 [3]. Generic substitution with an unsubstituted or regioisomeric scaffold will disrupt the established synthetic route and alter the biological activity profile of the final drug substance.

3-Methylimidazo[5,1-b][1,3]thiazole: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Imidazo[5,1-b]thiazole

The 3-methyl substituent increases the molecular weight from 124.16 g/mol (imidazo[5,1-b]thiazole, CAS 251-89-8) to 138.19 g/mol, a delta of +14.03 g/mol, and adds a hydrophobic methyl group absent in the parent scaffold . This modification increases calculated logP by approximately 0.5–0.7 units compared to the unsubstituted core, enhancing passive membrane permeability while retaining hydrogen-bond acceptor capacity from the thiazole sulfur and imidazole nitrogens [1].

Physicochemical Property Medicinal Chemistry Lead Optimization

Regioisomeric Scaffold Advantage: C-3 Methyl vs. C-5 Methyl in Imidazo[5,1-b]thiazole Antifungal Leads

In a head-to-head antifungal screening paradigm against Sclerotinia sclerotiorum, imidazo[5,1-b]thiazole derivatives bearing a 3-methyl substituent on the core scaffold, exemplified by compound 18f, achieved a median effective concentration (EC50) of 0.95 mg L⁻¹ [1]. This potency is comparable to the commercial fungicide boscalid (EC50 = 0.82 mg L⁻¹) [1]. While the direct 5-methyl regioisomeric comparator is not reported in the same study, the broader imidazothiazole SAR literature confirms that the position of the methyl group on the imidazole ring dictates the spatial orientation of the fused system relative to the biological target, and the 3-methyl-[5,1-b] configuration is a privileged pharmacophore for potent antifungal activity [2].

Antifungal Activity Structure-Activity Relationship Agrochemical Discovery

Carbapenem Intermediate: 3-Methyl Group Enables Key Synthetic Transformation to 2-Ethoxycarbonyl Intermediate

3-Methylimidazo[5,1-b][1,3]thiazole serves as the direct precursor to 2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole, a critical intermediate in the synthesis of 1β-methyl carbapenem antibiotics such as CP5484 and ME1036 [1]. The patent literature explicitly discloses the use of 2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole in carbapenem derivative synthesis, with sodium borohydride reduction yielding the corresponding 2-hydroxymethyl derivative, a key step in the construction of the quaternary ammonium carbapenem pharmacophore [2]. In contrast, the 3-unsubstituted imidazo[5,1-b]thiazole lacks the methyl-induced steric and electronic bias that directs functionalization at the C-2 position, resulting in different reactivity and regiochemical outcomes [3].

Carbapenem Antibiotic Anti-MRSA Intermediate Synthesis

Reduced Acute Toxicity Associated with 3-Position Substitution in Imidazothiazole Series

A foundational structure-toxicity study on imidazothiazoles demonstrated that compounds bearing polar substituents at the 2 or 3 position of the imidazothiazole ring system exhibit reduced acute toxicity while maintaining anti-inflammatory activity, in contrast to gem-dimethyl substitution at the 6-position, which increases acute toxicity and eliminates anti-inflammatory activity [1]. The 3-methyl group, while not polar, occupies a position on the imidazole ring that can be further elaborated to polar functionalities (e.g., hydroxymethyl, carboxylic acid) without introducing the toxicity liabilities associated with 6-position gem-dimethyl substitution [2].

Toxicology Anti-inflammatory Drug Safety

Procurement-Driven Application Scenarios for 3-Methylimidazo[5,1-b][1,3]thiazole


Carbapenem Antibiotic Intermediate Synthesis for Anti-MRSA Drug Development

3-Methylimidazo[5,1-b][1,3]thiazole is the indispensable starting material for synthesizing 2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole, a key intermediate in the production of 1β-methyl carbapenem antibiotics including CP5484 and ME1036, which demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The disclosed synthetic route in US Patent 5990101 proceeds via sodium borohydride reduction of the 2-ethoxycarbonyl intermediate to the 2-hydroxymethyl derivative, a transformation that is specific to the 3-methyl-substituted scaffold and cannot be replicated with unsubstituted imidazo[5,1-b]thiazole without complete route redesign . Procurement of this specific intermediate ensures compatibility with established process chemistry for quaternary ammonium carbapenems that have reached advanced preclinical evaluation.

Antifungal Agrochemical Lead Optimization Using 3-Methylimidazo[5,1-b]thiazole as a Privileged Core

Imidazo[5,1-b]thiazole derivatives incorporating a 3-methyl substituent and further functionalized with pyrazole rings have demonstrated antifungal EC50 values of 0.95–0.98 mg L⁻¹ against Sclerotinia sclerotiorum, comparable to the commercial fungicide boscalid (EC50 = 0.82 mg L⁻¹) [1]. Compound 18f from this series additionally showed protective efficacy on rape leaves at 40 mg L⁻¹ and lower toxicity to zebrafish than boscalid in acute toxicity assays [1]. For agrochemical discovery teams, procuring the 3-methyl core scaffold provides direct access to a validated antifungal pharmacophore that has demonstrated in vivo efficacy and favorable ecotoxicological profile, reducing the synthetic burden of scaffold-hopping campaigns.

Kinase Inhibitor Medicinal Chemistry Targeting V600E-B-RAF and IDO1

The imidazo[5,1-b]thiazole scaffold with specific methyl substitution patterns has been crystallographically characterized in complex with IDO1, revealing that the imidazothiazole core directly coordinates the heme iron and induces a conformational fit involving Phe226 and Arg231 [1]. In the V600E-B-RAF inhibitor series, imidazothiazole derivatives bearing appropriate substituents at the 3- and 6-positions achieved IC50 values as low as 0.978 nM against the mutant kinase, with cellular activity in melanoma lines (IC50 0.18–0.59 µM) that exceeded the reference drug sorafenib (IC50 1.95–5.45 µM) . The 3-methyl group provides a synthetically tractable anchor point for further elaboration into urea or amide derivatives that engage the critical Arg231 residue in IDO1 or the hinge region in RAF kinases, making this scaffold a strategically advantageous procurement choice for kinase drug discovery programs.

Cycloaddition Chemistry and Heterocyclic Library Synthesis

5-Aryl-3-methylimidazo[5,1-b]thiazoles undergo regioselective cycloaddition with dialkyl acetylenedicarboxylate in aprotic nonpolar solvents to yield epimeric thiazolo[2,3-c]benzimidazoles and 6-arylpyridine-2,3,4,5-tetracarboxylates, a reaction unique to the 3-methyl-substituted heteropentalene system [1]. This cycloaddition reactivity is not observed with other methyl positional isomers, as the 3-methyl group activates the imidazole ring at the C-5 position through electronic effects, facilitating the [3+2] cycloaddition pathway. For academic and industrial laboratories building heterocyclic compound libraries, procuring the 3-methyl derivative specifically enables access to this unique reactivity manifold and the resulting thiazolobenzimidazole and polycarboxylate pyridine scaffolds.

Quote Request

Request a Quote for 3-methylimidazo[5,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.